molecular formula C10H17N3O B13169632 1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine

1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13169632
M. Wt: 195.26 g/mol
InChI Key: JGLNJBQGVGMYDA-UHFFFAOYSA-N
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Description

1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with an oxan-4-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of a pyrazole derivative with an oxan-4-yl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the oxan-4-yl ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,4-triazol-3-amine
  • 2,5-Diphenyl-1,3-oxazoline
  • 1,2,4-Oxadiazoles

Uniqueness

1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-[2-(oxan-4-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c11-10-2-6-13(12-10)5-1-9-3-7-14-8-4-9/h2,6,9H,1,3-5,7-8H2,(H2,11,12)

InChI Key

JGLNJBQGVGMYDA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CCN2C=CC(=N2)N

Origin of Product

United States

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